molecular formula C9H6N2O2 B8138734 4-oxo-1H-quinazoline-8-carbaldehyde

4-oxo-1H-quinazoline-8-carbaldehyde

Cat. No.: B8138734
M. Wt: 174.16 g/mol
InChI Key: MWUSSNLJNRRHBK-UHFFFAOYSA-N
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Description

The compound identified as “4-oxo-1H-quinazoline-8-carbaldehyde” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and uses to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “4-oxo-1H-quinazoline-8-carbaldehyde” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, each with its own set of conditions such as temperature, pressure, and catalysts.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced reactors to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

“4-oxo-1H-quinazoline-8-carbaldehyde” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions.

Common Reagents and Conditions

    Oxidation Reactions: These reactions typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution Reactions: These reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

“4-oxo-1H-quinazoline-8-carbaldehyde” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe to study biological pathways or as a precursor for biologically active compounds. In medicine, “this compound” could be investigated for its potential therapeutic effects. Industrial applications include its use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of “4-oxo-1H-quinazoline-8-carbaldehyde” involves its interaction with specific molecular targets. These targets could be enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include multiple steps and interactions.

Properties

IUPAC Name

4-oxo-1H-quinazoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-8(6)10-5-11-9(7)13/h1-5H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUSSNLJNRRHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)N=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)C(=O)N=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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